1-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a pyrrolidinyl urea core
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroaniline with 4-methoxyphenyl isocyanate to form an intermediate, which is then cyclized with a suitable reagent to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamate: Similar structure but with a carbamate group instead of a urea group.
The presence of different functional groups can significantly impact their chemical behavior and biological activity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-8-6-15(7-9-16)22-11-14(10-17(22)23)21-18(24)20-13-4-2-12(19)3-5-13/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBWWWQIHLBNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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